molecular formula C23H28F2N6O4S B13435824 (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol

Cat. No.: B13435824
M. Wt: 522.6 g/mol
InChI Key: LRERWNWIRJOJAN-QXZAJCAHSA-N
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Description

The compound (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(2,3-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a triazolopyrimidine ring, and multiple hydroxyl and ether functionalities, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(2,3-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol typically involves multiple steps, including the formation of the triazolopyrimidine core, the introduction of the cyclopropyl group, and the attachment of the hydroxyl and ether functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The triazolopyrimidine ring can be reduced under specific conditions.

    Substitution: The propylthio group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the propylthio group can introduce new functional groups into the molecule.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine ring and the cyclopropyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and cyclopropyl-containing molecules. Examples include:

  • (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(2,3-Difluorophenyl)cyclopropyl)amino)-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
  • (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(2,3-Difluorophenyl)cyclopropyl)amino)-5-(ethylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Uniqueness

The uniqueness of (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(2,3-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H28F2N6O4S

Molecular Weight

522.6 g/mol

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

InChI

InChI=1S/C23H28F2N6O4S/c1-2-8-36-23-27-21(26-14-9-12(14)11-4-3-5-13(24)17(11)25)18-22(28-23)31(30-29-18)15-10-16(35-7-6-32)20(34)19(15)33/h3-5,12,14-16,19-20,32-34H,2,6-10H2,1H3,(H,26,27,28)/t12-,14+,15+,16-,19-,20+/m0/s1

InChI Key

LRERWNWIRJOJAN-QXZAJCAHSA-N

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=C(C(=CC=C5)F)F

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=C(C(=CC=C5)F)F

Origin of Product

United States

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